molecular formula C20H23N3O3 B2712325 1-Benzyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203010-56-3

1-Benzyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2712325
CAS No.: 1203010-56-3
M. Wt: 353.422
InChI Key: GEZMJEZYWDARFJ-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule. It contains a benzyl group, a tetrahydroquinoline group, a urea group, and a methoxyacetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The tetrahydroquinoline core would provide a rigid, bicyclic structure, while the benzyl, urea, and methoxyacetyl groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the urea group could potentially participate in acid-base reactions, while the benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar urea and methoxyacetyl groups, while its melting and boiling points would be influenced by its molecular weight and the presence of the rigid tetrahydroquinoline core .

Scientific Research Applications

Antiproliferative Activity and Antioxidant Effects

Compounds with primaquine and substituted benzene moieties linked by urea or bis-urea functionalities, including urea derivatives, have shown promising antiproliferative effects against cancer cell lines, such as breast carcinoma MCF-7 cells. These derivatives also exhibit high antioxidant activity, indicating their potential in the development of anticancer drugs and antioxidants (Perković et al., 2016).

Acetylcholinesterase Inhibition

A series of urea derivatives have been evaluated for their antiacetylcholinesterase activity, which is crucial for developing treatments for diseases such as Alzheimer's. These studies optimize the spacer length and conformational flexibility to achieve high inhibitory activities, suggesting the potential for similar compounds in neurodegenerative disease research (Vidaluc et al., 1995).

Enzyme Inhibition for Therapeutic Applications

Compounds related to cyclic urea derivatives have been synthesized and tested for their inhibition of physiologically relevant enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds demonstrated effective inhibition profiles, highlighting their potential in therapeutic applications, including the treatment of glaucoma, neurological disorders, and certain cancers (Sujayev et al., 2016).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies pave the way for the synthesis of novel organic compounds with potential applications in pharmaceuticals and organic chemistry (Mujde et al., 2011).

Antagonists for Human Adenosine Receptors

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with certain derivatives showing potent antagonist activity. These compounds are valuable tools for characterizing the human A(3) receptor and may contribute to the development of new therapeutic agents for conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

1-benzyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-14-19(24)23-11-5-8-16-9-10-17(12-18(16)23)22-20(25)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMJEZYWDARFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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